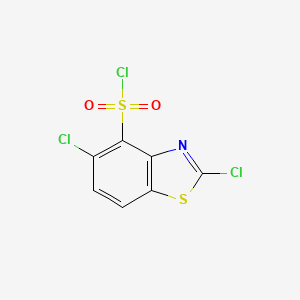

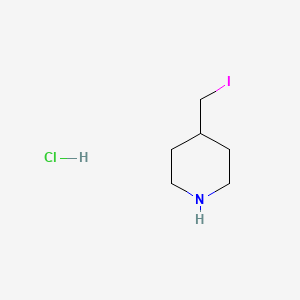

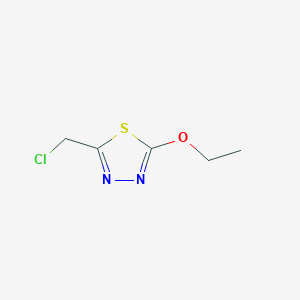

![molecular formula C14H23N3O2 B2841545 [[2-(3-Methyl-1-adamantyl)acetyl]amino]urea CAS No. 200630-74-6](/img/structure/B2841545.png)

[[2-(3-Methyl-1-adamantyl)acetyl]amino]urea

カタログ番号:

B2841545

CAS番号:

200630-74-6

分子量:

265.357

InChIキー:

RNBJDQOQTVXXTF-UHFFFAOYSA-N

注意:

研究専用です。人間または獣医用ではありません。

在庫あり

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound [[2-(3-Methyl-1-adamantyl)acetyl]amino]urea is a derivative of adamantane . Adamantane molecules are described as the fusion of three cyclohexane rings, and they are both rigid and virtually stress-free . This compound is likely to have unique structural, biological, and stimulus-responsive properties .

Synthesis Analysis

The synthesis of adamantane derivatives is often achieved via carbocation or radical intermediates that have unique stability and reactivity when compared to simple hydrocarbon derivatives . The high reactivity of these compounds offers extensive opportunities for their utilization as starting materials for the synthesis of various functional adamantane derivatives .Molecular Structure Analysis

The spatial arrangement of carbon atoms in the adamantane molecule is the same as in the diamond crystal . This similarity led to the name adamantane, which is derived from the Greek adamantinos (relating to steel or diamond) .Chemical Reactions Analysis

Adamantane derivatives have diverse applications in the fields of medicinal chemistry, catalyst development, and nanomaterials . They undergo a wide range of radical-based functionalization reactions that directly convert diamondoid C–H bonds to C–C bonds, providing a variety of products incorporating diverse functional groups .科学的研究の応用

Medicinal Chemistry and Drug Development

- Adamantyl groups, including those in adamantyl ureas, are widely used in medicinal chemistry. Their modifications, such as introducing methyl groups into adamantane, can significantly affect the potency and metabolic stability of soluble epoxide hydrolase (sEH) inhibitors (Burmistrov et al., 2018).

Antimicrobial and Antitubercular Agents

- Certain adamantyl urea compounds have been identified as potent bactericidal agents against Mycobacterium tuberculosis, with a unique mode of action involving the abolition of mycolic acid translocation across the bacterial plasma membrane (Grzegorzewicz et al., 2011).

- Novel adamantyl urea derivatives have shown significant anticancer and antimicrobial properties, particularly against various strains of bacteria and fungi (Patil et al., 2019).

Biochemical and Pharmacological Applications

- Modifications to adamantyl ureas, such as incorporating polar groups, can improve their water solubility, pharmacokinetics, and efficacy in animal models, especially in the context of hypertension and inflammation treatments (Anandan et al., 2011).

- The introduction of isoxazole functional groups to adamantyl ureas has been shown to increase water solubility while maintaining high inhibition potency against sEH (Burmistrov et al., 2015).

特性

IUPAC Name |

[[2-(3-methyl-1-adamantyl)acetyl]amino]urea |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H23N3O2/c1-13-3-9-2-10(4-13)6-14(5-9,8-13)7-11(18)16-17-12(15)19/h9-10H,2-8H2,1H3,(H,16,18)(H3,15,17,19) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RNBJDQOQTVXXTF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CC3CC(C1)CC(C3)(C2)CC(=O)NNC(=O)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H23N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

265.35 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

迅速なお問い合わせ

カテゴリー

最も閲覧された

4-(6-bromo-4-oxo-2-thioxo-1,2-dihydroquinazolin-3(4H)-y...

Cat. No.: B2841463

CAS No.: 422287-93-2

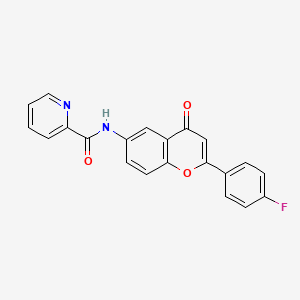

N-(2-(4-fluorophenyl)-4-oxo-4H-chromen-6-yl)picolinamid...

Cat. No.: B2841466

CAS No.: 921553-76-6

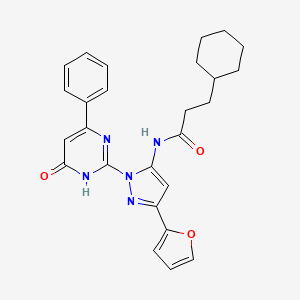

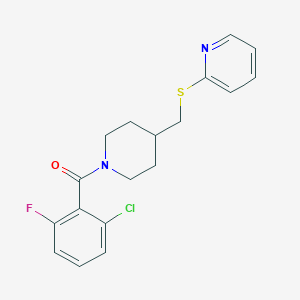

1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-3-((3-methylben...

Cat. No.: B2841470

CAS No.: 899987-41-8

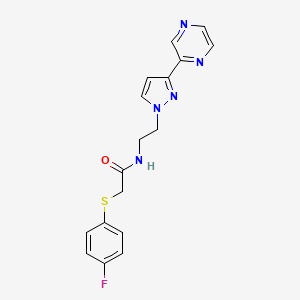

2-((4-fluorophenyl)thio)-N-(2-(3-(pyrazin-2-yl)-1H-pyra...

Cat. No.: B2841471

CAS No.: 2034547-87-8

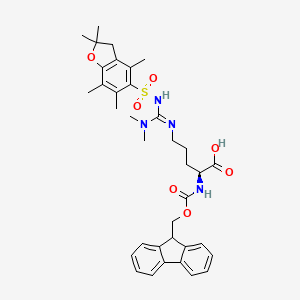

![1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-3-((3-methylbenzyl)thio)pyrazin-2(1H)-one](/img/structure/B2841470.png)

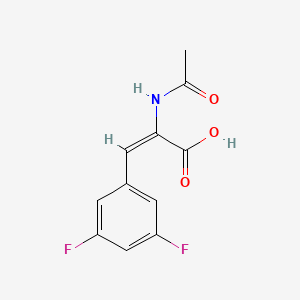

![4-[2-(3,5-diaminopyrazol-4-ylidene)hydrazinyl]benzoic Acid](/img/structure/B2841475.png)